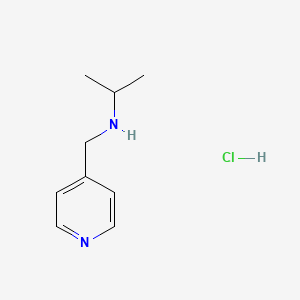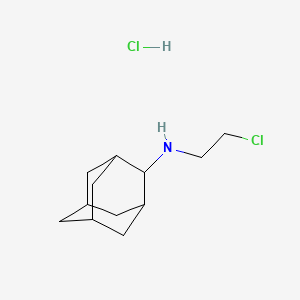amine hydrochloride CAS No. 90389-09-6](/img/structure/B6319730.png)
[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14Cl3N It is a hydrochloride salt of (2,4-Dichlorophenyl)methylamine, which is characterized by the presence of two chlorine atoms on the benzene ring and a propylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of propylamine displaces the chloride ion on the benzyl chloride.
-
Step 1: Preparation of 2,4-Dichlorobenzyl Chloride
- React 2,4-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2,4-dichlorobenzyl chloride.
-
Step 2: Nucleophilic Substitution Reaction
- Mix 2,4-dichlorobenzyl chloride with propylamine in the presence of sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization to obtain (2,4-Dichlorophenyl)methylamine.
-
Step 3: Formation of Hydrochloride Salt
- Dissolve (2,4-Dichlorophenyl)methylamine in anhydrous ethanol.
- Add hydrochloric acid to the solution to precipitate (2,4-Dichlorophenyl)methylamine hydrochloride.
- Filter and dry the precipitate to obtain the final product.
Industrial Production Methods
Industrial production of (2,4-Dichlorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the benzene ring are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with a methyl group instead of a propyl group.
(2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
(2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (2,4-Dichlorophenyl)methylamine hydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOZMDOWAZQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide](/img/structure/B6319648.png)
amine hydrochloride](/img/structure/B6319656.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
